[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone
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Overview
Description
[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone is a heterocyclic compound that combines the structural features of furan, quinoline, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-furylamine with 4-chloroquinoline under basic conditions to form the intermediate [2-(Furan-2-yl)quinolin-4-yl]amine. This intermediate is then reacted with morpholine and formaldehyde in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting various diseases, including bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength .
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes essential for cell wall synthesis. In anticancer research, it is thought to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[2-(Furan-2-yl)quinolin-4-yl]-N,N-dimethylethane-1,2-diamine: Similar structure but with a different substituent on the quinoline ring.
2-(Furan-2-yl)-4-phenoxy-quinoline: Contains a phenoxy group instead of a morpholine ring.
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one: A chromenone derivative with a furan ring.
Uniqueness
The uniqueness of [2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone lies in its combination of three distinct heterocyclic moieties: furan, quinoline, and morpholine. This structural diversity allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(20-7-10-22-11-8-20)14-12-16(17-6-3-9-23-17)19-15-5-2-1-4-13(14)15/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKXOCGWINWMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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